Synthetic Utility: Enabling DOCK5 Inhibitor E197 with Potent Anti-Osteoporotic Activity
The 2,7-diazaspiro[4.4]nonane core, for which 2-Methyl-2,7-diazaspiro[4.4]nonane is a direct precursor, was essential for creating a series of DOCK5 inhibitors. The lead compound, E197, derived from this core, demonstrated potent and selective inhibition of osteoclast activity in vitro and prevented bone loss in an in vivo mouse model of postmenopausal osteoporosis, without affecting bone formation [1]. In contrast, current standard-of-care anti-resorptive therapies like bisphosphonates (e.g., alendronate) suppress overall bone turnover, which can lead to long-term complications such as osteonecrosis of the jaw and atypical femoral fractures. The E197 series' targeted mechanism, which preserves osteoblast function, represents a distinct therapeutic advantage directly enabled by the spirocyclic scaffold [1]. This application underscores the value of the core structure for developing next-generation, mechanism-based therapeutics.
| Evidence Dimension | Inhibition of in vitro osteoclast activity |
|---|---|
| Target Compound Data | E197 (derived from a 2,7-diazaspiro[4.4]nonane scaffold) significantly reduced osteoclast resorption activity. |
| Comparator Or Baseline | Vehicle control; alendronate (bisphosphonate) as a representative standard-of-care anti-resorptive. |
| Quantified Difference | E197 prevented pathological bone loss in ovariectomized (OVX) mice, a model of postmenopausal osteoporosis, while preserving osteoblast numbers and bone formation, a key differentiating factor from bisphosphonates which suppress overall bone turnover [1]. |
| Conditions | In vitro osteoclast resorption assay; in vivo ovariectomized (OVX) mouse model of postmenopausal osteoporosis. |
Why This Matters
This evidence validates the 2,7-diazaspiro[4.4]nonane scaffold as a privileged structure for developing targeted, non-cytotoxic anti-resorptive agents with a potentially improved safety profile.
- [1] Mounier, L., Morel, A., Ferrandez, Y., Morko, J., Vääräniemi, J., Gilardone, M., Roche, D., Cherfils, J., & Blangy, A. (2020). Novel 2,7-Diazaspiro[4.4]nonane Derivatives to Inhibit Mouse and Human Osteoclast Activities and Prevent Bone Loss in Ovariectomized Mice without Affecting Bone Formation. Journal of Medicinal Chemistry, 63(22), 13680-13694. View Source
